molecular formula C12H15ClO2 B14024796 4-Chloro-3-methylphenyl pivalate

4-Chloro-3-methylphenyl pivalate

Cat. No.: B14024796
M. Wt: 226.70 g/mol
InChI Key: IEHGVSFRHBRDNN-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl pivalate is an organic compound that belongs to the class of esters It is derived from 4-chloro-3-methylphenol and pivalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl pivalate typically involves the esterification of 4-chloro-3-methylphenol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-3-methylphenyl pivalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl pivalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-chloro-3-methylphenol, which may interact with biological molecules such as enzymes or receptors. The chlorine atom in the aromatic ring can also participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: The parent compound from which 4-Chloro-3-methylphenyl pivalate is derived.

    Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar disinfectant properties.

    Pivalic acid esters: Other esters derived from pivalic acid with varying substituents.

Uniqueness

This compound is unique due to its specific combination of a chlorinated aromatic ring and a pivalate ester group

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H15ClO2/c1-8-7-9(5-6-10(8)13)15-11(14)12(2,3)4/h5-7H,1-4H3

InChI Key

IEHGVSFRHBRDNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C(C)(C)C)Cl

Origin of Product

United States

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